
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring, a sulfonyl group at the 5-position, and an acetic acid tert-butyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester typically involves the following steps:
Sulfonylation: The sulfonyl group can be introduced at the 5-position using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The acetic acid tert-butyl ester moiety can be introduced through esterification using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, sulfonylation, and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with active sites, while the bromine atom can participate in halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloropyridine-5-sulfonyl)acetic acid tert-butyl ester
- (2-Fluoropyridine-5-sulfonyl)acetic acid tert-butyl ester
- (2-Iodopyridine-5-sulfonyl)acetic acid tert-butyl ester
Uniqueness
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in various applications, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C11H14BrNO4S |
|---|---|
Peso molecular |
336.20 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-bromopyridin-3-yl)sulfonylacetate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)7-18(15,16)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 |
Clave InChI |
VALVDIZKQBCZFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CN=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



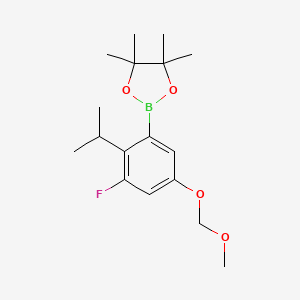

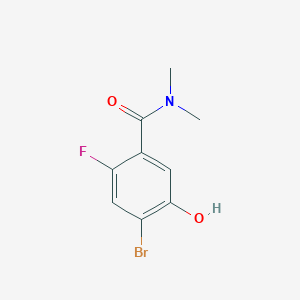
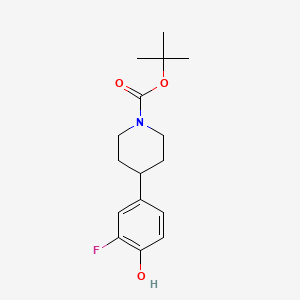
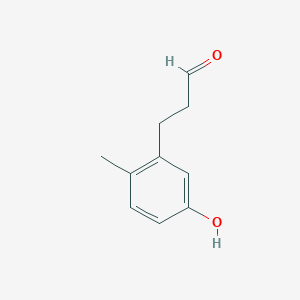
![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)

![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)

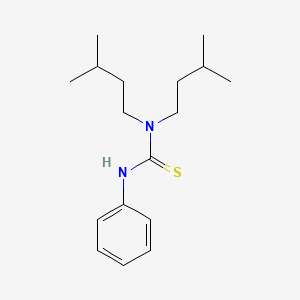
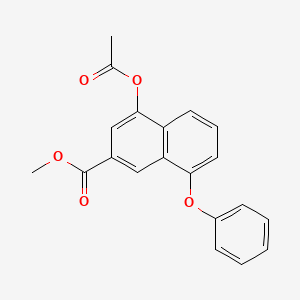

![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
